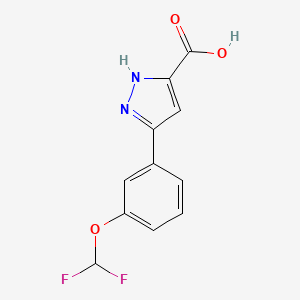
5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid
Cat. No. B8454716
M. Wt: 254.19 g/mol
InChI Key: VNSXKSKOUFZMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073911B2
Procedure details


5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid methyl ester: To a solution of (Z)-methyl 4-(3-(difluoromethoxy)phenyl)-2-hydroxy-4-oxobut-2-enoate (CAS-832741-03-4) (800 mg, 2.94 mmol, Eq: 1.00) in Ethanol (20 ml) was added Hydrazine hydrochloride (220 mg, 3.21 mmol, Eq: 1.093) at rt to give an orange suspension. The resulting mixture was stirred overnight at the same temperature. After 1 day the reaction was complete. After stirring the solvent was removed under reduce pressure and to the mixture was added brine, the solution was extracted two times with AcOEt, and the combined organic layers were dried over MgSO4, filtered and concentrated to give the desired compound as a light-brown solid (630 mg, 79.9%). MS (ISP): 269.0 ([M+H]+).
Name
5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
800 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[NH:6][N:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH:17]([F:19])[F:18])[CH:11]=2)[CH:9]=1)=[O:4].FC(F)OC1C=C(C(=O)/C=C(\O)/C(OC)=O)C=CC=1.Cl.NN>C(O)C>[F:19][CH:17]([F:18])[O:16][C:12]1[CH:11]=[C:10]([C:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[NH:6][N:7]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
5-(3-Difluoromethoxy-phenyl)-2H-pyrazole-3-carboxylic acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1NN=C(C1)C1=CC(=CC=C1)OC(F)F
|
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC=1C=C(C=CC1)C(\C=C(\C(=O)OC)/O)=O)F
|
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred overnight at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange suspension
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 day the reaction was complete
|
|
Duration
|
1 d
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the mixture was added brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted two times with AcOEt
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC=1C=C(C=CC1)C=1C=C(NN1)C(=O)O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 630 mg | |
| YIELD: PERCENTYIELD | 79.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

